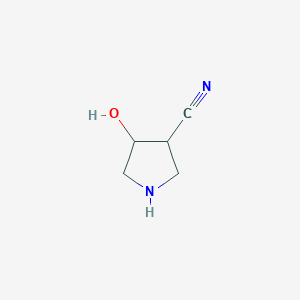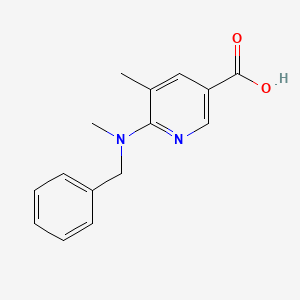
6-(Benzyl(methyl)amino)-5-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyl(methyl)amino)-5-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzyl(methyl)amino group attached to the 6th position and a methyl group attached to the 5th position of the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyl(methyl)amino)-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 5-methylnicotinic acid.
Benzylation: The 5-methylnicotinic acid undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The benzylated product is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyl(methyl)amino)-5-methylnicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
6-(Benzyl(methyl)amino)-5-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Benzyl(methyl)amino)-5-methylnicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylaminopurine: A cytokinin that promotes cell division in plants.
5-Methylnicotinic acid: A precursor in the synthesis of 6-(Benzyl(methyl)amino)-5-methylnicotinic acid.
Nicotinic acid: A form of vitamin B3 with various biological roles.
Uniqueness
This compound is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical properties and biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
6-[benzyl(methyl)amino]-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c1-11-8-13(15(18)19)9-16-14(11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19) |
Clé InChI |
UBJXTJWWFBGDAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


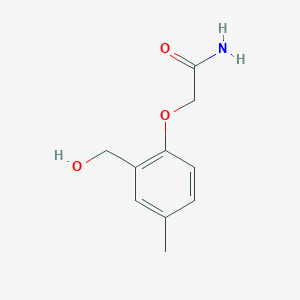
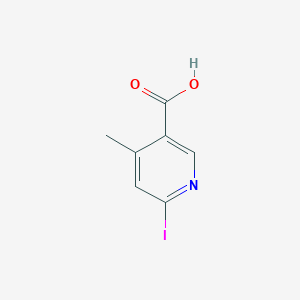

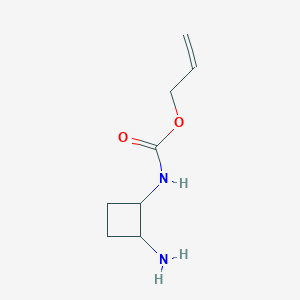
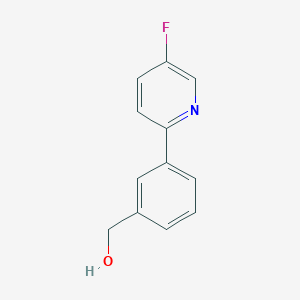
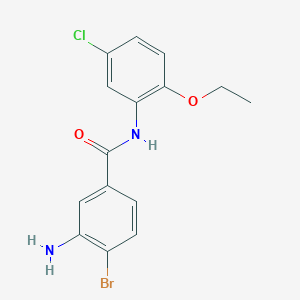
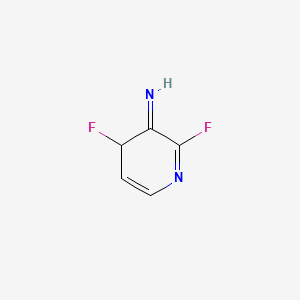

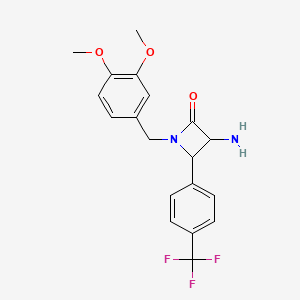
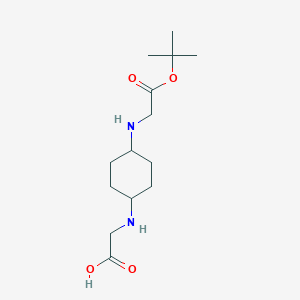
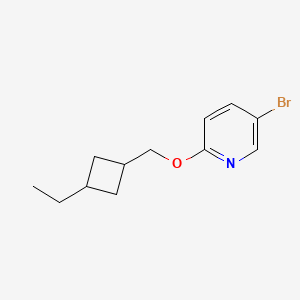
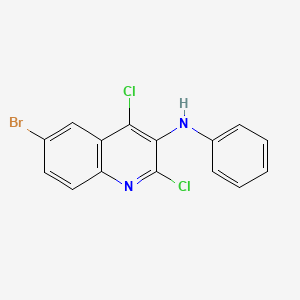
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12997305.png)
